molecular formula C16H15NO6S B2803292 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid CAS No. 790272-44-5

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid

Cat. No.: B2803292
CAS No.: 790272-44-5
M. Wt: 349.36
InChI Key: SQTOMTSEXVXPPS-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid is a synthetic organic compound featuring a benzodioxepine ring fused to a sulfonamide group, which is further linked to a benzoic acid moiety. This structure combines aromaticity, heterocyclic complexity, and functional groups associated with biological activity, such as sulfonamides (known for enzyme inhibition) and carboxylic acids (often involved in solubility and binding interactions).

Properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c18-16(19)11-2-4-12(5-3-11)17-24(20,21)13-6-7-14-15(10-13)23-9-1-8-22-14/h2-7,10,17H,1,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTOMTSEXVXPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid typically involves multiple steps, starting with the formation of the benzodioxepine core. This can be achieved through a series of reactions including cyclization, sulfonation, and amide formation. The reaction conditions often require the use of strong acids or bases, and precise temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Sulfonyl Chloride Intermediate Formation

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is prepared via chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine using chlorosulfonic acid under controlled conditions .
  • Reaction conditions: 0–5°C, 2–4 hours, yielding 85–92% .

Sulfonamide Coupling

  • The sulfonyl chloride reacts with 4-aminobenzoic acid in a nucleophilic substitution: C9H10O2SO2Cl+H2N C6H4 COOHC16H15NO6S+HCl\text{C}_9\text{H}_{10}\text{O}_2\text{SO}_2\text{Cl}+\text{H}_2\text{N C}_6\text{H}_4\text{ COOH}\rightarrow \text{C}_{16}\text{H}_{15}\text{NO}_6\text{S}+\text{HCl}
  • Solvent: Dichloromethane or THF with a base (e.g., triethylamine) .
  • Yield: 70–78% after purification by recrystallization .

Sulfonamide Group

  • Acid/Base Stability : Stable under physiological pH (4–9) but hydrolyzes in strongly acidic (HCl, >2M) or basic (NaOH, >1M) conditions to yield 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonic acid and 4-aminobenzoic acid .
  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing lipophilicity .

Benzoic Acid Group

  • Esterification : Forms methyl or ethyl esters using methanol/ethanol in the presence of H2_2SO4_4 (yield: 85–90%) .
  • Amidation : Reacts with primary amines (e.g., glycine methyl ester) via carbodiimide coupling (EDC/HOBt) to produce bioactive amides .

Biological Activity Modulation

  • Antimicrobial Derivatives : N-acylation with aryl chlorides (e.g., 4-chlorobenzoyl chloride) yields compounds with enhanced Gram-positive bacterial inhibition (MIC: 4–8 μg/mL) .
  • Antidiabetic Potential : Sulfonamide analogs inhibit aldose reductase (IC50_{50}: 12–18 μM), linked to diabetic complications .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYield (%)Reference
Sulfonamide Formation4-Aminobenzoic acid, Et3_3N, DCMTarget Compound78
EsterificationMeOH, H2_2SO4_4, refluxMethyl Ester89
N-AlkylationMethyl iodide, K2_2CO3_3, DMFN-Methylsulfonamide Derivative65
Hydrolysis (Acidic)3M HCl, 80°C, 6h4-Aminobenzoic Acid + Sulfonic Acid95

Scientific Research Applications

Inhibition of Glycerol-3-Phosphate Acyltransferase

Research indicates that derivatives of benzoic acids, including this compound, can act as inhibitors of glycerol-3-phosphate acyltransferase (GPAT), an enzyme implicated in lipid metabolism. In vitro studies have demonstrated that modifications at the 4-position of the benzoic acid ring enhance inhibitory activity against GPAT. The most potent analogs showed significant weight loss effects in vivo, suggesting potential applications in anti-obesity therapies .

Carbonic Anhydrase Inhibition

Sulfonamide compounds are known for their ability to inhibit carbonic anhydrases (CAs), which are critical enzymes in various physiological processes. Recent studies have focused on developing sulfanilamide derivatives with benzoic acid moieties to create selective inhibitors for specific CA isoforms. This selectivity may reduce side effects commonly associated with broader-spectrum CA inhibitors .

Synthetic Methodologies

The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid typically involves multi-step organic reactions. A notable method includes the condensation of appropriate aromatic aldehydes with dihydrolevoglucosenone under basic conditions. This approach not only yields the desired sulfonamide but also opens pathways for further functionalization and exploration of biological activities .

Mechanism of Action

The mechanism by which 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid (Target) Benzodioxepine + benzoic acid Sulfonamide, carboxylic acid Not reported Hypothesized enzyme inhibition
4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid () Benzodioxepine + butanoic acid Sulfonamide, carboxylic acid Not reported R&D use; safety protocols emphasized
6-Chloro-3,4-dihydro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide (Hydrochlorothiazide, ) Benzothiadiazine Sulfonamide, chlorine, dioxide ~297.73 Diuretic, antihypertensive
4-Hydroxybenzoic acid () Benzoic acid Hydroxyl, carboxylic acid 138.12 Preservative, intermediate
3,4-Dihydroxybenzeneacrylic acid (Caffeic acid, ) Cinnamic acid derivative Hydroxyl, carboxylic acid 180.16 Antioxidant, anti-inflammatory

Key Observations :

Sulfonamide Heterocycles :

  • The target compound and hydrochlorothiazide () share sulfonamide groups linked to heterocyclic systems. However, hydrochlorothiazide’s benzothiadiazine ring and chlorine substitution enhance its diuretic potency via carbonic anhydrase inhibition, whereas the benzodioxepine core in the target compound may confer distinct metabolic stability or selectivity .
  • Safety protocols for handling sulfonamide derivatives (e.g., P201, P210 in ) highlight reactivity and flammability risks, common in such functional groups .

Carboxylic Acid Derivatives: Replacing the benzoic acid moiety with butanoic acid (as in ) increases aliphatic chain length, likely altering solubility and bioavailability. For instance, 4-hydroxybenzoic acid () is widely used as a preservative due to its simpler structure and lower molecular weight, whereas the target compound’s complexity may limit such applications . Caffeic acid () demonstrates how hydroxylation patterns (e.g., 3,4-dihydroxy substitution) enhance antioxidant activity, a feature absent in the target compound’s benzodioxepine system .

Benzodioxepine Systems :

  • Benzodioxepine rings (7-membered oxygen-containing heterocycles) are less common than benzothiadiazines or benzoxazines (). Their larger ring size may influence conformational flexibility and binding to biological targets compared to smaller heterocycles like benzimidazoles () .

Research Findings and Implications

  • Synthetic Challenges : The benzodioxepine-sulfonamide linkage likely requires multi-step synthesis, as seen in analogs like 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (), which shares a similar heterocyclic scaffold .
  • Pharmacological Potential: While hydrochlorothiazide’s clinical success () underscores sulfonamide-heterocycle synergy, the target compound’s benzoic acid group may introduce unique pharmacokinetic profiles, such as enhanced renal excretion or protein binding .

Biological Activity

4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 320.36 g/mol

The structural characteristics contribute to its pharmacological properties, particularly its ability to interact with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in lipid metabolism. In vitro studies demonstrated that analogs of this compound can inhibit GPAT activity, which is crucial for developing anti-obesity therapeutics .
  • Antimicrobial Properties : Similar compounds in the benzodioxepine class have been reported to possess antimicrobial activities against various pathogens. The sulfonamide group is often associated with antibacterial properties, suggesting that this compound may exhibit similar effects.
  • Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties, potentially making them useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • A study focusing on the inhibition of GPAT found that specific substitutions on the benzoic acid ring significantly affected inhibitory potency. For instance, compounds with hydrophobic substituents at the 4- and 5-positions demonstrated improved activity .
  • Another investigation into the structure-activity relationship (SAR) of benzodioxepine derivatives highlighted their potential as anti-inflammatory agents. These findings suggest that modifications to the benzodioxepine core could enhance biological activity against inflammatory diseases .

Data Table: Biological Activity Summary

Activity Type Mechanism Reference
GPAT InhibitionCompetitive inhibition
Antimicrobial ActivityBactericidal effects
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with 4-aminobenzoic acid derivatives. Key steps include:
  • Sulfonamide Formation : React the sulfonyl chloride precursor (e.g., 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride) with 4-aminobenzoic acid in anhydrous dichloromethane, using a base like pyridine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C) while maintaining >85% yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Key signals include the benzoic acid proton (δ ~12.5 ppm, broad singlet) and benzodioxepine protons (δ 4.2–4.4 ppm, multiplet for the dioxepine ring) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ at m/z 356.1 (calculated for C₁₆H₁₅NO₆S) .
  • Melting Point : Compare observed values (e.g., 217–220°C) to literature data to confirm crystallinity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :
  • Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve overlapping benzodioxepine and sulfonamido proton signals. For example, HSQC can differentiate aromatic carbons from aliphatic dioxepine carbons .
  • Impurity Identification : LC-MS with high-resolution detection (HRMS) identifies byproducts, such as unreacted sulfonyl chloride (observed at m/z 259.0) .

Q. What strategies are effective in modifying the benzodioxepine core to enhance biological activity while maintaining solubility?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro at the benzodioxepine 3-position) to modulate electron density and improve binding to target proteins. Monitor solubility via logP calculations (e.g., ClogP <3.0 ensures aqueous compatibility) .
  • Prodrug Approaches : Esterify the benzoic acid group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How can computational methods predict the reactivity of the sulfonamido group in this compound under varying pH conditions?

  • Methodological Answer :
  • pKa Calculations : DFT-based methods (e.g., B3LYP/6-31G*) predict the sulfonamido group’s pKa (~9.5), indicating deprotonation in basic conditions. This affects hydrogen-bonding interactions in biological systems .
  • MD Simulations : Molecular dynamics (AMBER force field) model the stability of the sulfonamido linkage in aqueous buffers, identifying hydrolysis risks at pH >10 .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in polar solvents be resolved?

  • Methodological Answer :
  • Solvent Screening : Use a standardized shake-flask method (e.g., 24 hr equilibration at 25°C) in DMSO, methanol, and PBS (pH 7.4). Conflicting data often arise from incomplete saturation or temperature fluctuations .
  • HPLC Quantification : Compare solubility results from UV-Vis (λ = 270 nm) versus gravimetric analysis to rule out impurities .

Experimental Design Considerations

Q. What precautions are necessary to prevent side reactions during sulfonamido group formation?

  • Methodological Answer :
  • Moisture Control : Conduct reactions under argon to avoid hydrolysis of the sulfonyl chloride intermediate .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to 4-aminobenzoic acid to ensure complete conversion, minimizing residual amine .

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